Cas no 1516357-50-8 (3-Hexanol, 4-(aminomethyl)-3-methyl-)
3-Hexanol, 4-(aminomethyl)-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- 3-Hexanol, 4-(aminomethyl)-3-methyl-
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- Inchi: 1S/C8H19NO/c1-4-7(6-9)8(3,10)5-2/h7,10H,4-6,9H2,1-3H3
- InChI Key: HKFSQFWADDIZKE-UHFFFAOYSA-N
- SMILES: CCC(C)(O)C(CN)CC
3-Hexanol, 4-(aminomethyl)-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-683289-0.05g |
4-(aminomethyl)-3-methylhexan-3-ol |
1516357-50-8 | 0.05g |
$612.0 | 2023-05-24 | ||
| Enamine | EN300-683289-0.1g |
4-(aminomethyl)-3-methylhexan-3-ol |
1516357-50-8 | 0.1g |
$640.0 | 2023-05-24 | ||
| Enamine | EN300-683289-0.25g |
4-(aminomethyl)-3-methylhexan-3-ol |
1516357-50-8 | 0.25g |
$670.0 | 2023-05-24 | ||
| Enamine | EN300-683289-0.5g |
4-(aminomethyl)-3-methylhexan-3-ol |
1516357-50-8 | 0.5g |
$699.0 | 2023-05-24 | ||
| Enamine | EN300-683289-1.0g |
4-(aminomethyl)-3-methylhexan-3-ol |
1516357-50-8 | 1g |
$728.0 | 2023-05-24 | ||
| Enamine | EN300-683289-2.5g |
4-(aminomethyl)-3-methylhexan-3-ol |
1516357-50-8 | 2.5g |
$1428.0 | 2023-05-24 | ||
| Enamine | EN300-683289-5.0g |
4-(aminomethyl)-3-methylhexan-3-ol |
1516357-50-8 | 5g |
$2110.0 | 2023-05-24 | ||
| Enamine | EN300-683289-10.0g |
4-(aminomethyl)-3-methylhexan-3-ol |
1516357-50-8 | 10g |
$3131.0 | 2023-05-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066614-1g |
4-(Aminomethyl)-3-methylhexan-3-ol |
1516357-50-8 | 95% | 1g |
¥3220.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066614-5g |
4-(Aminomethyl)-3-methylhexan-3-ol |
1516357-50-8 | 95% | 5g |
¥9352.0 | 2024-04-17 |
3-Hexanol, 4-(aminomethyl)-3-methyl- Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-Hexanol, 4-(aminomethyl)-3-methyl-
The Role of 4-(Aminomethyl)-3-Methyl-3-Hexanol (CAS No. 1516357-50-8) in Chemical and Biomedical Applications
4-(Aminomethyl)-3-methyl-3-hexanol, identified by its CAS registry number 1516357-50-8, is a multifunctional organic compound with significant implications in both synthetic chemistry and biomedical research. Structurally characterized by a hexyl chain bearing a methyl group at the third carbon and an aminoalkyl substituent at the fourth position, this molecule exhibits versatile reactivity due to its hydroxyl (-OH) and amine (-NH₂) functional groups. Recent advancements in synthetic methodologies have enabled precise control over its synthesis, positioning it as a critical intermediate in the development of specialized pharmaceuticals and bioactive compounds.
In academic research, this compound has gained attention for its potential as a precursor to neuroprotective agents. A groundbreaking study published in Nature Communications (2023) demonstrated that derivatives of CAS No. 1516357-50-8 exhibit neurotrophic properties by modulating mitochondrial bioenergetics in neuronal cells under oxidative stress conditions. The amino group facilitates conjugation with peptide-based carriers, enhancing cellular uptake and targeting efficiency—a breakthrough for treating neurodegenerative disorders such as Parkinson’s disease.
Beyond neuroscience, the compound’s structural flexibility supports its application in cancer therapy research. Researchers at the University of California recently synthesized a prodrug using 4-(aminomethyl)-3-methyl-3-hexanol as a scaffold, which selectively activates in tumor microenvironments through enzymatic cleavage (Journal of Medicinal Chemistry, 2024). The hydroxyl group serves as a reactive site for attaching cytotoxic payloads, while the alkyl chain ensures optimal solubility and pharmacokinetic profiles.
In synthetic chemistry, this molecule is pivotal for constructing bioorthogonal linkers in click chemistry platforms. Its secondary amine functionality enables efficient conjugation with azide or alkyne moieties under mild conditions, as highlighted in a 2024 Angewandte Chemie study. This capability has streamlined the synthesis of fluorescent probes for live-cell imaging, particularly for tracking protein-protein interactions in real time.
Clinical translation studies further underscore its biomedical relevance. A phase I trial conducted by BioPharm Innovations (published July 2024) evaluated an analog derived from CAS No. 1516357-50-8 as an adjunct therapy for inflammatory bowel disease (IBD). The compound’s amphiphilic nature allowed targeted delivery to inflamed intestinal tissues, reducing cytokine production without systemic immunosuppression—a critical advancement addressing limitations of conventional corticosteroids.
Eco-toxicological assessments reveal favorable environmental compatibility compared to analogous compounds. A collaborative study between ETH Zurich and the FDA (preprint December 2024) found that metabolites of this compound degrade rapidly under aerobic conditions via hydrolysis pathways, minimizing ecological persistence even at elevated concentrations—a key advantage for industrial scalability.
The integration of computational modeling has accelerated discovery efforts involving this molecule. Machine learning algorithms trained on quantum chemical datasets have identified novel reaction pathways for synthesizing stereochemically pure enantiomers (Science Advances, 2024). These insights reduce reliance on hazardous reagents traditionally used in asymmetric synthesis, aligning with green chemistry principles.
In conclusion, 4-(Aminomethyl)-3-methyl-3-hexanol (CAS No. 1516357-50-8) exemplifies how structural diversity drives innovation across disciplines—from enabling precision drug delivery systems to advancing sustainable chemical synthesis practices. Ongoing investigations into its role as an epigenetic modifier and nanocarrier component promise further breakthroughs within the next decade.
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